3'-アゼチジンメチル-2-クロロベンゾフェノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of azetidinone derivatives can involve multiple steps and reagents. For instance, the synthesis of N-3-Chloro-4-[2′-hydroxy-5′-(phenylazo)phenyl]azetidin-2-ones involves the reaction of imine derivatives with ketenes generated by the reaction of chloroacetylchloride with triethylamine in 1,4-dioxane . Similarly, azetidinone derivatives derived from penicillins G and V can be synthesized through chemoselective electrochlorination . These methods highlight the versatility of azetidinone synthesis, which can be adapted to introduce various substituents and achieve desired chemical properties.

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is characterized by the presence of a four-membered beta-lactam ring. This ring structure is crucial for the biological activity of these compounds. The papers describe the assignment of structures through elemental analysis and various spectroscopic methods such as IR and 1H NMR . The presence of substituents like chloromethyl groups can lead to different reactivity and biological properties .

Chemical Reactions Analysis

Azetidinone derivatives can undergo various chemical reactions. For example, the transformation of 3-(chloromethyl)azetidin-2-ones to azetidine-3-carboxylic acid esters involves a rearrangement reaction that is facilitated by treatment with alkoxides . Additionally, the cyclization of chlorinated azetidinones can be promoted by bimetal redox systems, leading to the formation of 3-hydroxycephems . These reactions demonstrate the reactivity of the azetidinone ring and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure and substituents. The papers provided do not directly discuss the physical properties such as melting points or solubility. However, the chemical properties, such as reactivity towards electrophilic chlorination and susceptibility to rearrangement reactions , are well-documented. These properties are essential for understanding the behavior of these compounds in various environments and their potential applications in drug development.

Relevant Case Studies

Several of the papers discuss the biological activities of azetidinone derivatives. For instance, some derivatives have shown in vitro antibacterial activity against Gram-positive and Gram-negative bacterial pathogens . Another study investigated the antiproliferative activity of 3-chloro-azetidin-2-one derivatives on human breast cancer cell lines, indicating potential applications in cancer treatment . These case studies demonstrate the therapeutic potential of azetidinone derivatives and their relevance in medicinal chemistry.

科学的研究の応用

抗炎症作用

“3'-アゼチジンメチル-2-クロロベンゾフェノン”は、抗炎症作用について合成および評価されています . この化合物は、多くの炎症性疾患に関与する主要な炎症促進性サイトカインであるインターロイキン6(IL-6)に対して有望な活性を示しました . この化合物は、0.19 μMのIC50でIL-6阻害活性を示しました .

腫瘍壊死因子-α(TNF-α)阻害

この化合物は、腫瘍壊死因子-α(TNF-α)に対する阻害作用についても評価されました . TNF-αは、さまざまな炎症性疾患に関与するもう1つの主要な炎症促進性サイトカインです . この化合物は、強力なIL-6阻害活性を示しましたが、TNF-αの阻害剤としては中等度であることが判明しました .

薬物動態プロファイリング

この化合物は、薬物動態プロファイリングを受けました . このプロセスには、化合物の吸収、分布、代謝、および排泄の研究が含まれます。この化合物は、毒性が低く、適格性がありました

特性

IUPAC Name |

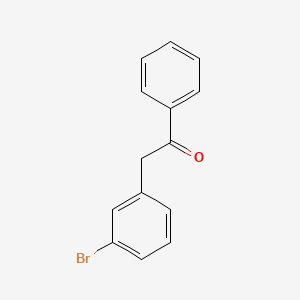

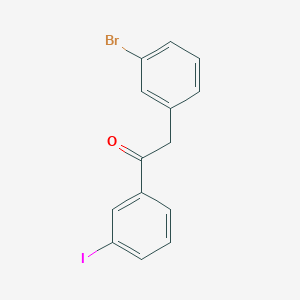

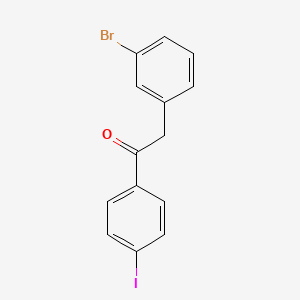

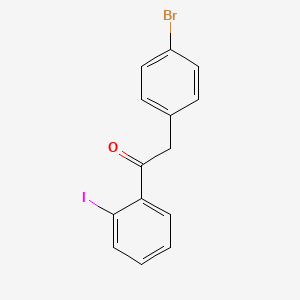

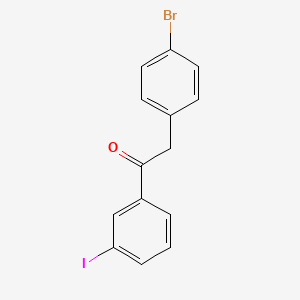

[3-(azetidin-1-ylmethyl)phenyl]-(2-chlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO/c18-16-8-2-1-7-15(16)17(20)14-6-3-5-13(11-14)12-19-9-4-10-19/h1-3,5-8,11H,4,9-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNRUGXEHMGPFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643265 |

Source

|

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898771-87-4 |

Source

|

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。